N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride
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Overview
Description
The compound “N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a chlorobenzothiazole moiety, a morpholinoethyl group, and a tosylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, a morpholinoethyl group, and a tosylacetamide group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the benzo[d]thiazole ring might undergo reactions with electrophiles or nucleophiles, and the morpholinoethyl group might participate in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Anticonvulsant Applications
The synthesis of benzothiazole derivatives, including compounds with morpholino groups, has shown promise in anticonvulsant applications. Morpholino derivatives, in particular, have been identified as potential anticonvulsant leads, highlighting the significance of structural features in enhancing pharmacological profiles (Amir et al., 2012).
Anticancer Properties
Further research into N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides has revealed their potential as anticancer agents. These compounds have demonstrated promising results in screenings carried out under the Developmental Therapeutic Program of the National Cancer Institute, indicating their potential in the search for new anticancer drugs (Horishny et al., 2020).
Antimicrobial and Antibacterial Effects
The synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has been explored for their antibacterial properties. These compounds have shown broad-spectrum antibacterial activity against tested microorganisms, underscoring their potential as antibacterial agents (Bhoi et al., 2015).
Synthetic Methodologies
Studies have also focused on the development of synthetic methodologies using N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride as a building block for creating structurally diverse compounds. These methodologies are instrumental in generating compounds with potential biological activities, highlighting the versatility and utility of the chemical structure in synthetic chemistry (Janardhan et al., 2014).
Future Directions
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S2.ClH/c1-16-5-7-17(8-6-16)32(28,29)15-20(27)26(10-9-25-11-13-30-14-12-25)22-24-21-18(23)3-2-4-19(21)31-22;/h2-8H,9-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWBAGNJFBSAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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